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Compound of Interest

Compound Name: Guibourtinidol

Cat. No.: B15215378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Guibourtinidol, a flavan-3-ol, is a natural product found in various plant species, including the

heartwood of Cassia abbreviata.[1] As a member of the flavonoid family, it exhibits a range of

biological activities, making it a compound of interest for phytochemical and pharmacological

research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical

technique for the structural elucidation and characterization of such natural products. This

application note provides a detailed protocol and spectral assignment for the 1H and 13C NMR

analysis of Guibourtinidol, facilitating its unambiguous identification and further investigation.

Chemical Structure
Guibourtinidol, with the IUPAC name (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-

3,7-diol and a molecular formula of C15H14O4, possesses a characteristic flavan-3-ol skeleton.

[2]

Structure of Guibourtinidol:

Caption: Chemical structure of Guibourtinidol.
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The following tables summarize the assigned 1H and 13C NMR chemical shifts for

Guibourtinidol. This data is essential for the verification of the compound's identity in isolated

or synthesized samples. The data presented is based on the analysis of 2,3-trans-4',7-

dihydroxyflavan-3-ol (Guibourtinidol).[3]

Table 1: 1H NMR Spectral Data of Guibourtinidol

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 4.65 d 8.0

H-3 3.98 ddd 8.0, 8.0, 5.5

H-4α 2.89 dd 16.5, 5.5

H-4β 2.55 dd 16.5, 8.0

H-5 6.84 d 8.2

H-6 6.45 dd 8.2, 2.5

H-8 6.38 d 2.5

H-2' 7.28 d 8.5

H-3' 6.82 d 8.5

H-5' 6.82 d 8.5

H-6' 7.28 d 8.5

Table 2: 13C NMR Spectral Data of Guibourtinidol
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Position Chemical Shift (δ, ppm)

C-2 82.5

C-3 68.7

C-4 28.4

C-4a 114.0

C-5 130.3

C-6 108.0

C-7 157.0

C-8 103.2

C-8a 156.5

C-1' 131.0

C-2' 128.5

C-3' 115.8

C-4' 156.0

C-5' 115.8

C-6' 128.5

Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol for the preparation of natural product samples is crucial for obtaining

high-quality and reproducible NMR spectra.

Sample Purity: Ensure the isolated Guibourtinidol is of high purity. This can be achieved

through chromatographic techniques such as column chromatography or high-performance

liquid chromatography (HPLC).
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Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble.

Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3) are commonly used for

flavonoids.

Sample Concentration: Weigh approximately 5-10 mg of the purified Guibourtinidol and

dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

Filtration: To remove any particulate matter, filter the sample solution through a small plug of

glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

referencing the chemical shifts to 0 ppm. A small amount can be added to the solvent or its

residual peak can be used for calibration.

NMR Data Acquisition
The following is a general protocol for acquiring 1H and 13C NMR spectra. Instrument-specific

parameters may need to be optimized.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

1H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.

Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.

Spectral Width: A spectral width of approximately 12-16 ppm is suitable for most organic

compounds.

Acquisition Time: An acquisition time of 2-4 seconds.

13C NMR Acquisition:
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Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to

simplify the spectrum and improve signal-to-noise.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for 13C

NMR due to the low natural abundance of the 13C isotope.

Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.

Spectral Width: A spectral width of around 200-240 ppm is standard for 13C NMR.

Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of Guibourtinidol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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